molecular formula C23H18N4O3S2 B11213077 N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide

N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide

Cat. No.: B11213077
M. Wt: 462.5 g/mol
InChI Key: RDWBJQWRWQVRQR-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)-1-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-1-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the oxadiazole and methylsulfanylphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to improve efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-1-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield the corresponding sulfoxide or sulfone, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(3-methylphenyl)-1-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-1-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3-methylphenyl)-1-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione lies in its combination of functional groups, which confer specific electronic and steric properties. This makes it distinct from other similar compounds and potentially useful in applications where these properties are advantageous.

Biological Activity

N-{4-[4-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-methoxybenzenesulfonamide is a compound of significant interest in pharmacological research, particularly for its potential biological activities. This article aims to summarize the current understanding of its biological activity, supported by data, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group, an oxazole ring, and a methoxybenzene moiety. Its molecular formula is C28H24N4O5SC_{28}H_{24}N_{4}O_{5}S with a molecular weight of 528.6 g/mol. The structural representation can be visualized through its 2D and 3D models available in chemical databases such as PubChem .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that sulfonamide derivatives often exhibit inhibitory effects on carbonic anhydrase enzymes, which play crucial roles in physiological processes such as acid-base balance and fluid secretion. The specific interactions of this compound with carbonic anhydrase isoforms remain an area for further investigation.

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism
Figueroa-Valverde et al., 2023MCF-7 (breast cancer)12.5Apoptosis induction
Kim et al., 2016A549 (lung cancer)15.0Cell cycle arrest
Shao et al., 2012HeLa (cervical cancer)10.0Inhibition of proliferation

Cardiovascular Effects

The cardiovascular effects of related sulfonamides have also been documented. A study utilizing an isolated rat heart model demonstrated that certain benzenesulfonamide derivatives could significantly alter perfusion pressure and coronary resistance. These findings suggest potential therapeutic applications in managing cardiovascular conditions.

Table 2: Cardiovascular Effects

Compound TestedEffect on Perfusion PressureEffect on Coronary Resistance
Benzene Sulfonamide Derivative ADecreasedDecreased
Benzene Sulfonamide Derivative BNo effectIncreased
This compoundTBDTBD

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for assessing its therapeutic potential. Preliminary computational studies suggest favorable absorption and distribution characteristics; however, empirical data are necessary to confirm these predictions.

Table 3: Predicted Pharmacokinetic Parameters

ParameterValue
Oral BioavailabilityHigh
Plasma Half-lifeTBD
Volume of DistributionTBD

Case Studies

Several case studies have highlighted the efficacy of sulfonamide derivatives in clinical settings:

  • Study on Cancer Patients : A clinical trial involving patients with advanced solid tumors showed that a related sulfonamide led to partial responses in a subset of patients.
  • Cardiovascular Study : In a cohort study involving hypertensive patients, administration of a similar derivative resulted in significant reductions in blood pressure readings over a six-month period.

Properties

Molecular Formula

C23H18N4O3S2

Molecular Weight

462.5 g/mol

IUPAC Name

3-(3-methylphenyl)-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18N4O3S2/c1-14-4-3-5-16(12-14)27-22(28)20-18(10-11-32-20)26(23(27)29)13-19-24-21(25-30-19)15-6-8-17(31-2)9-7-15/h3-12H,13H2,1-2H3

InChI Key

RDWBJQWRWQVRQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)SC

Origin of Product

United States

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